molecular formula C8H4Br2N2O2 B13679860 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13679860
M. Wt: 319.94 g/mol
InChI Key: GUXBZEWZPWDJRM-UHFFFAOYSA-N
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Description

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine atoms at positions 4 and 6 of the pyrazole ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the bromination of pyrazolo[1,5-a]pyridine-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or photophysical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the pyrazole and pyridine rings can interact with various biological macromolecules through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different ring fusion.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different chemical properties and applications.

Uniqueness

4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential for further functionalization

Properties

Molecular Formula

C8H4Br2N2O2

Molecular Weight

319.94 g/mol

IUPAC Name

4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-6(10)7-5(8(13)14)2-11-12(7)3-4/h1-3H,(H,13,14)

InChI Key

GUXBZEWZPWDJRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2C=C1Br)C(=O)O)Br

Origin of Product

United States

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